molecular formula C7H14N2O4 B064113 N,N'-[Methylenebis(oxy)]bis(N-methylacetamide) CAS No. 182196-86-7

N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)

Cat. No. B064113
M. Wt: 190.2 g/mol
InChI Key: WZFAUBDGVZYRGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-[Methylenebis(oxy)]bis(N-methylacetamide), also known as MBOCA, is a chemical compound that is widely used in scientific research. It is a type of amide compound that is synthesized through a complex chemical process. MBOCA has been found to have numerous applications in the field of scientific research, particularly in the study of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of N,N'-[Methylenebis(oxy)]bis(N-methylacetamide) is complex and not fully understood. However, it is believed to react with amino groups in proteins and other biomolecules, forming covalent bonds that crosslink the molecules. This crosslinking can lead to changes in the structure and function of the biomolecules, which can be studied to gain insights into their biological roles.

Biochemical And Physiological Effects

N,N'-[Methylenebis(oxy)]bis(N-methylacetamide) has been found to have a wide range of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms, which can lead to cell death and other adverse effects. N,N'-[Methylenebis(oxy)]bis(N-methylacetamide) has also been found to have toxic effects on the liver and kidneys, as well as on the immune system.

Advantages And Limitations For Lab Experiments

N,N'-[Methylenebis(oxy)]bis(N-methylacetamide) has several advantages as a crosslinking agent in lab experiments. It is a highly reactive compound that can form stable covalent bonds with biomolecules, making it useful for studying protein structure and function. However, N,N'-[Methylenebis(oxy)]bis(N-methylacetamide) is also highly toxic and can pose a significant risk to researchers if not handled properly. It is also difficult to work with due to its high reactivity and the need for specialized equipment and procedures.

Future Directions

There are several future directions for research involving N,N'-[Methylenebis(oxy)]bis(N-methylacetamide). One area of interest is the development of new drug delivery systems based on N,N'-[Methylenebis(oxy)]bis(N-methylacetamide) crosslinking. Another area of interest is the study of N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)'s effects on DNA damage and repair mechanisms, which could lead to new insights into cancer and other diseases. Finally, there is ongoing research into the development of safer and more effective crosslinking agents for use in scientific research.

Synthesis Methods

The synthesis of N,N'-[Methylenebis(oxy)]bis(N-methylacetamide) involves a multi-step process that begins with the reaction of phosgene with N-methylacetamide. This reaction produces a compound known as N,N'-carbonyldi(N-methylacetamide), which is then reacted with methylene diphenylamine to produce N,N'-[Methylenebis(oxy)]bis(N-methylacetamide). The final product is a white crystalline solid with a melting point of 140-142°C.

Scientific Research Applications

N,N'-[Methylenebis(oxy)]bis(N-methylacetamide) is widely used in scientific research due to its ability to react with proteins and other biomolecules. It is commonly used as a crosslinking agent in the study of protein structure and function. N,N'-[Methylenebis(oxy)]bis(N-methylacetamide) has also been used in the study of DNA damage and repair mechanisms, as well as in the development of new drug delivery systems.

properties

CAS RN

182196-86-7

Product Name

N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)

Molecular Formula

C7H14N2O4

Molecular Weight

190.2 g/mol

IUPAC Name

N-[[acetyl(methyl)amino]oxymethoxy]-N-methylacetamide

InChI

InChI=1S/C7H14N2O4/c1-6(10)8(3)12-5-13-9(4)7(2)11/h5H2,1-4H3

InChI Key

WZFAUBDGVZYRGL-UHFFFAOYSA-N

SMILES

CC(=O)N(C)OCON(C)C(=O)C

Canonical SMILES

CC(=O)N(C)OCON(C)C(=O)C

synonyms

Acetamide, N,N-[methylenebis(oxy)]bis[N-methyl- (9CI)

Origin of Product

United States

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